molecular formula C8H16ClNO4 B2472670 Methyl (1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylate;hydrochloride CAS No. 2413847-31-9

Methyl (1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylate;hydrochloride

Cat. No.: B2472670
CAS No.: 2413847-31-9
M. Wt: 225.67
InChI Key: PVQNBPIHNVOKIE-UCROKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO4 and its molecular weight is 225.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Metabolic Studies

The compound has been explored in the context of synthesizing potential metabolites of brain imaging agents, demonstrating its relevance in neuroscientific research. Andersen et al. (1997) detailed the synthesis of potential hydroxy metabolites of brain imaging agents, highlighting the use of methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate in these processes. This work contributes to our understanding of brain function and the development of imaging techniques for neurological conditions (Andersen et al., 1997).

Microwave-Assisted Synthesis

Research by Onogi et al. (2012) demonstrated the efficiency of microwave-assisted synthesis in producing methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing the compound's role in streamlined and efficient chemical synthesis. The unexpected stereoselective substitution reaction under microwave-assisted conditions indicates its utility in designing more efficient synthetic pathways (Onogi et al., 2012).

Conformational Studies

Buñuel et al. (2000) explored the conformational aspects of 4,5-dihydroxynorvaline analogues with a norbornane skeleton, providing insights into the structural and conformational dynamics of similar compounds. This research contributes to the broader understanding of molecular conformations and their implications in chemical and biological systems (Buñuel et al., 2000).

Stereoselective Synthesis

Yakura et al. (1999) highlighted the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction for synthesizing an optically active, highly functionalized cyclopentane. This underscores the compound's relevance in producing stereospecific molecules, which is crucial for drug development and synthetic chemistry (Yakura et al., 1999).

Modified Synthesis Techniques

Ishmuratov et al. (2012) developed a modified stereospecific synthesis approach for potentially bioactive molecules, illustrating the compound's role in advancing synthetic methodologies for producing biologically and pharmacologically active substances (Ishmuratov et al., 2012).

Properties

IUPAC Name

methyl (1R,2S,4S,5R)-2-amino-4,5-dihydroxycyclohexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-13-8(12)4-2-6(10)7(11)3-5(4)9;/h4-7,10-11H,2-3,9H2,1H3;1H/t4-,5+,6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGOTAURDUXBLQ-VSLZZJKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(CC1N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]([C@H](C[C@@H]1N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.